![molecular formula C7H9N3O3 B2945897 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 2229526-20-7](/img/structure/B2945897.png)
3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid, also known as THIP, is a compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Anticancer Activity
Triazolothiadiazine derivatives, which are structurally related to the compound , have been reported to exhibit anticancer properties. This suggests that 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid may also have potential applications in cancer research and treatment as a part of targeted therapy or as a lead compound for developing new anticancer drugs .
Antimicrobial Activity
Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This indicates that our compound could be explored for its antibacterial properties and could contribute to the development of new antibiotics or antibacterial agents .
Analgesic and Anti-inflammatory Activity
The triazolothiadiazine class of compounds has also been associated with analgesic and anti-inflammatory activities. This points towards the possibility of 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid being used in pain management and inflammation control .
Antioxidant Activity
These compounds have been recognized for their antioxidant properties. Therefore, there’s a potential for this compound to be used in oxidative stress-related research or as an ingredient in products aimed at combating oxidative damage .
Antiviral Activity
Given that related triazolo derivatives have shown antiviral effects, it’s plausible that this compound could be investigated for its efficacy against viral infections or as a scaffold for synthesizing new antiviral drugs .
Enzyme Inhibition
Triazolo derivatives have been identified as inhibitors of various enzymes like carbonic anhydrase and cholinesterase. This suggests that our compound might be useful in studying enzyme activity or as a therapeutic agent in diseases where enzyme inhibition is beneficial .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a crucial role in cancer aggressiveness and metastasis.
Mode of Action
It’s known that the steric hindrance is important for the activity of similar compounds against their targets . This suggests that the compound might interact with its target in a way that depends on the spatial arrangement of its atoms.
Biochemical Pathways
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that they might interfere with the biochemical pathways essential for the survival and proliferation of microorganisms.
Pharmacokinetics
The compound’s predicted density is 158±01 g/cm3 (Temp: 20 °C; Press: 760 Torr) and its predicted acidity coefficient (pKa) is 859±040 . These properties could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that they might inhibit the growth of microorganisms at the molecular and cellular levels.
properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h4H,1-3H2,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVDBZMRFIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2229526-20-7 |
Source
|
Record name | 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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